Lysylphenylalanyltyrosine

Description

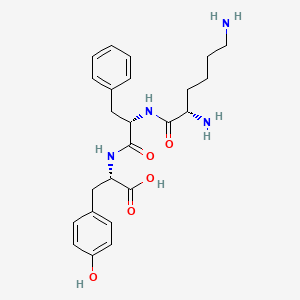

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33)/t19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKBMTKICGGSCQ-ACRUOGEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425121 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63958-93-0 | |

| Record name | lysylphenylalanyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Analytical Characterization for Lysylphenylalanyltyrosine

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols for Lysylphenylalanyltyrosine

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone for the efficient synthesis of peptides like Lysylphenylalanyltyrosine. This method involves anchoring the C-terminal amino acid to an insoluble resin support, followed by the sequential addition of the remaining amino acids. libretexts.org The key advantage of SPPS lies in the simplification of the purification process, as excess reagents and by-products are removed by simple washing and filtration, minimizing manipulative losses. libretexts.org

For the synthesis of Lysylphenylalanyltyrosine (Lys-Phe-Tyr), an optimized SPPS protocol would typically commence with the attachment of the C-terminal amino acid, Tyrosine (Tyr), to a suitable solid support. The choice of resin is critical and often depends on the desired C-terminal modification (acid or amide). The subsequent amino acids, Phenylalanine (Phe) and Lysine (B10760008) (Lys), are then added in a stepwise manner. Each addition cycle involves two main steps: the deprotection of the N-terminal protecting group of the resin-bound amino acid and the coupling of the next N-protected amino acid.

A common strategy involves the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the α-amino group of the amino acids. The side chains of Lysine and Tyrosine must also be protected to prevent unwanted side reactions. For instance, a Boc (tert-butyloxycarbonyl) group can be used for the ε-amino group of Lysine, and a t-Bu (tert-butyl) group for the hydroxyl group of Tyrosine. rsc.org

The coupling reaction, which forms the peptide bond, is facilitated by activating agents. A standard and effective coupling protocol utilizes a combination of a coupling reagent like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and a base such as DIEA (N,N-Diisopropylethylamine). nih.gov After the complete assembly of the peptide chain on the resin, the final step involves cleavage of the peptide from the support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to capture the reactive carbocations generated during deprotection. libretexts.orgrsc.org

| Step | Description | Reagents/Conditions |

| 1. Resin Loading | Attachment of the first amino acid (Fmoc-Tyr(tBu)-OH) to the resin. | DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole) |

| 2. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound Tyr. | 20% Piperidine in DMF (Dimethylformamide) |

| 3. Coupling (Phe) | Addition of the second amino acid (Fmoc-Phe-OH). | PyBOP, DIEA in DMF |

| 4. Deprotection | Removal of the Fmoc group from the N-terminus of the resin-bound Phe. | 20% Piperidine in DMF |

| 5. Coupling (Lys) | Addition of the third amino acid (Fmoc-Lys(Boc)-OH). | PyBOP, DIEA in DMF |

| 6. Final Deprotection | Removal of the final Fmoc group. | 20% Piperidine in DMF |

| 7. Cleavage & Deprotection | Cleavage of the peptide from the resin and removal of side-chain protecting groups. | TFA, TIS (Triisopropylsilane), Water |

Solution-Phase Peptide Synthesis (SPPS) Strategies for Lysylphenylalanyltyrosine

While SPPS is highly efficient, solution-phase peptide synthesis offers advantages for large-scale production and for obtaining highly pure peptides. This classical approach involves the formation of peptide bonds in a homogenous solution. The synthesis of Lysylphenylalanyltyrosine in solution would typically involve a fragment condensation strategy. For instance, a dipeptide fragment, such as Boc-Phe-Tyr-OMe, could be synthesized first. oup.com This dipeptide would then be deprotected at the N-terminus and coupled with a protected Lysine derivative, such as Boc-Lys(Z)-OH, where Z is a benzyloxycarbonyl protecting group.

Careful selection of protecting groups is crucial to avoid racemization and other side reactions. The carboxyl groups are often protected as methyl or ethyl esters, and the amino groups are protected with groups like Boc or Z. Coupling agents similar to those used in SPPS, such as DCC (N,N'-Dicyclohexylcarbodiimide) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are employed to facilitate peptide bond formation. Purification at each step is typically achieved through crystallization or chromatography.

Chemoenzymatic Approaches to Lysylphenylalanyltyrosine Synthesis

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high stereoselectivity and mild reaction conditions of enzymatic catalysis. internationalscholarsjournals.comnih.gov Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions. internationalscholarsjournals.com For the synthesis of a tripeptide like Lysylphenylalanyltyrosine, a chemoenzymatic approach could involve the use of an enzyme like papain or thermolysin. jlu.edu.cnrsc.org

One possible strategy would be the enzymatic coupling of a protected dipeptide, such as Lys-Phe-NH2, with a protected tyrosine derivative. The reaction conditions, including pH, temperature, and solvent system, must be carefully optimized to favor synthesis over hydrolysis. nih.govjlu.edu.cn For example, a reaction might be carried out in a biphasic system or in an organic solvent with a low water content to shift the equilibrium towards peptide bond formation. jlu.edu.cn This method offers the potential for a greener and more atom-economical synthesis compared to purely chemical methods. rsc.org

Chromatographic Techniques for Lysylphenylalanyltyrosine Purification and Isolation

Following synthesis, the crude peptide must be purified to remove by-products, unreacted starting materials, and truncated or modified peptide sequences. Chromatography is the primary method for achieving high-purity Lysylphenylalanyltyrosine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of the synthesized Lysylphenylalanyltyrosine. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov In this technique, the peptide is separated based on its hydrophobicity.

A typical analytical RP-HPLC setup for Lysylphenylalanyltyrosine would utilize a C18 column. The mobile phase usually consists of a mixture of water and an organic solvent, most commonly acetonitrile, with an acid modifier like trifluoroacetic acid (TFA) added to both phases. teledynelabs.com The TFA serves to ion-pair with the peptide, improving peak shape and resolution. A gradient elution, where the concentration of the organic solvent is gradually increased, is typically employed to separate the target peptide from impurities. The purity is determined by integrating the peak area of the desired peptide and comparing it to the total area of all peaks in the chromatogram.

Preparative Chromatography for Scale-Up Synthesis

For obtaining larger quantities of pure Lysylphenylalanyltyrosine, preparative HPLC is employed. nih.gov The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. peptide.com The goal of preparative chromatography is to isolate the target peptide with the highest possible purity and yield. hplc.eu

The development of a preparative method often starts with optimizing the separation on an analytical scale. peptide.com Once optimal conditions are found, they are scaled up to the preparative system. This involves adjusting the flow rate and gradient to accommodate the larger column dimensions. peptide.com A focused gradient, which is a shallow gradient around the elution point of the target peptide, can be used to maximize resolution and purity. teledynelabs.comchromatographyonline.com Fractions are collected as the peptide elutes from the column, and these fractions are then analyzed by analytical HPLC to identify those containing the pure product. The pure fractions are then combined and lyophilized to obtain the final, purified Lysylphenylalanyltyrosine as a solid powder. peptide.com

| Parameter | Analytical HPLC | Preparative HPLC |

| Column ID | Typically 2.1 - 4.6 mm | Typically 10 - 50 mm or larger |

| Particle Size | Typically 1.7 - 5 µm | Typically 5 - 15 µm |

| Sample Load | Micrograms to low milligrams | Milligrams to grams |

| Flow Rate | 0.2 - 1.5 mL/min | 10 - 100 mL/min or higher |

| Objective | Purity assessment, quantification | Isolation and purification |

Spectroscopic and Mass Spectrometric Methodologies for Lysylphenylalanyltyrosine Structural Confirmation

Once purified, the identity and structural integrity of Lysylphenylalanyltyrosine must be confirmed using various analytical techniques.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of the peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptides. The measured molecular weight should match the calculated theoretical mass of Lysylphenylalanyltyrosine (C24H32N4O5), which is 456.55 g/mol . researchgate.net Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting the molecule and analyzing the resulting fragment ions, thus confirming the correct order of the amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in the molecule. oup.com The chemical shifts and coupling patterns of the protons and carbons can be used to confirm the presence of the individual amino acid residues and the peptide bonds linking them. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign the signals to specific protons within each amino acid residue.

Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the peptide. researchgate.net The amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative for confirming the presence of peptide bonds.

UV-Visible Spectroscopy can be used to detect the presence of the aromatic residues, Phenylalanine and Tyrosine. oup.comjksus.org The absorbance maximum for Tyrosine is around 275-280 nm, while Phenylalanine has a weaker absorbance around 257 nm.

By employing a combination of these advanced synthetic and analytical techniques, Lysylphenylalanyltyrosine can be produced in high purity and its structure unequivocally confirmed, paving the way for its use in further research applications.

Conformational Analysis and Higher Order Structural Elucidation of Lysylphenylalanyltyrosine

Circular Dichroism (CD) Spectroscopy for Secondary Structure Profiling

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. rsc.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides, which provides information about their predominant conformational states. nih.govwikipedia.org

For a short peptide like Lysylphenylalanyltyrosine, the far-UV CD spectrum (typically 190-250 nm) is particularly informative. The peptide backbone amides are the primary chromophores in this region. creative-biostructure.com The shape and magnitude of the CD spectrum can reveal the presence of ordered secondary structures like α-helices and β-sheets, or the predominance of disordered (random coil) and turn conformations. creative-proteomics.com Given its short length, Lysylphenylalanyltyrosine is unlikely to form stable α-helices or extensive β-sheets on its own, and its spectrum would more likely be characteristic of random coil or β-turn structures, which are common in short peptides. nih.gov

The near-UV CD spectrum (250-350 nm) is sensitive to the environment of aromatic amino acid side chains. The tyrosine residue in Lysylphenylalanyltyrosine would produce a signal in this region, which can provide insights into its local environment and tertiary structure interactions. nih.gov Changes in the CD signal upon interaction with other molecules can indicate binding and associated conformational adjustments.

Table 1: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Minimum Wavelength (nm) | Maximum Wavelength (nm) |

|---|---|---|

| α-Helix | ~222 and ~208 | ~192 |

| β-Sheet (Anti-parallel) | ~218 | ~195 |

| Random Coil | ~195 | ~215 (weak) |

This interactive table summarizes the typical CD signals associated with common peptide secondary structures.

Advanced NMR Techniques for Lysylphenylalanyltyrosine Solution Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of peptides in solution at atomic resolution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to study Lysylphenylalanyltyrosine.

The process begins with the complete assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances using a suite of 2D NMR experiments, including:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds within a residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid residue's spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.

Once assignments are complete, conformational information is extracted. Key parameters include:

Chemical Shifts: The deviation of ¹Hα and ¹³Cα chemical shifts from random coil values can indicate secondary structure elements, as utilized in the Chemical Shift Index (CSI) method. nih.gov

³J-Coupling Constants: The coupling constant between the amide proton (NH) and the α-proton (Hα), known as ³J(HNHα), provides information about the backbone dihedral angle φ.

Nuclear Overhauser Effect (NOE): The NOE is a through-space effect observed between protons that are close in space (< 5 Å), irrespective of their covalent bonding. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the global fold. acs.org For a tripeptide, key NOEs between adjacent residues (inter-residue NOEs) would distinguish between extended or folded (e.g., turn-like) conformations. nih.gov For instance, an NOE between the amide proton of Tyrosine and the α-proton of Phenylalanine would be expected in many conformations, but an NOE between the α-proton of Lysine (B10760008) and the amide proton of Tyrosine would suggest a turn or folded structure. nih.gov

Table 2: Hypothetical NMR Data for a Tripeptide and Structural Interpretation

| NMR Parameter | Observation | Structural Implication |

|---|---|---|

| ¹Hα Chemical Shift | Downfield shift for residue 2 | Potential for β-sheet or extended conformation |

| ³J(HNHα) | > 8 Hz for residue 2 | Extended conformation (φ ≈ -120°) |

| NOE dαN(i, i+1) | Strong intensity | Expected for most conformations |

| NOE dNN(i, i+2) | Weak or absent | Suggests a more extended structure, argues against a tight helix |

This interactive table illustrates how different NMR parameters are interpreted to deduce peptide conformation.

X-ray Crystallography and Single-Crystal Diffraction Applications for Lysylphenylalanyltyrosine

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a molecule in its solid, crystalline state. nih.govwikipedia.org Application to Lysylphenylalanyltyrosine would first require the successful growth of a high-quality single crystal, which is often the most significant challenge in the process, particularly for flexible small peptides. rsc.org

If a suitable crystal were obtained, it would be exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities of which are measured. sci-hub.se This diffraction data is then used to calculate an electron density map of the molecule. By fitting the known atomic composition of Lysylphenylalanyltyrosine into this map, a detailed 3D model can be built and refined. pan.pl

The resulting crystal structure would provide:

Precise Atomic Coordinates: The exact position of every atom in the tripeptide.

Bond Lengths and Angles: Highly accurate measurements of all covalent bonds and angles.

Torsional Angles: The specific φ, ψ, and χ angles defining the conformation adopted in the crystal.

Intermolecular Interactions: A detailed view of the hydrogen bonds, ionic interactions (e.g., involving the lysine side chain and termini), and van der Waals forces that stabilize the crystal lattice. researchgate.netacs.org

It is important to note that the conformation observed in the crystal may be one of many possible low-energy states and can be influenced by crystal packing forces. researchgate.net However, it provides an invaluable, high-resolution snapshot of a stable conformation.

Table 3: Example Crystallographic Data for a Peptide Crystal

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Orthorhombic | The geometry of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. acs.org |

| Unit Cell (a, b, c) | 10.2 Å, 15.5 Å, 20.1 Å | The dimensions of the repeating unit of the crystal. |

| Resolution | 1.1 Å | A measure of the level of detail in the electron density map. |

This interactive table presents typical parameters found in a crystallographic structure report.

Cryo-Electron Microscopy (Cryo-EM) Approaches for Lysylphenylalanyltyrosine Assemblies

Cryo-electron microscopy (Cryo-EM) has become a revolutionary technique in structural biology, particularly for determining the structures of large protein complexes and assemblies. americanpeptidesociety.org For a small, individual molecule like the tripeptide Lysylphenylalanyltyrosine (molecular weight < 500 Da), single-particle Cryo-EM is not a feasible technique, as it currently has a practical lower size limit of around 40-50 kDa. nih.govnih.gov

However, Cryo-EM becomes highly relevant if Lysylphenylalanyltyrosine exhibits self-assembly properties. Many short peptides, especially those containing aromatic residues, can self-assemble into higher-order structures like nanofibers, nanotubes, or hydrogels. pnas.orgacs.orgnih.gov In such a scenario, Cryo-EM would be the ideal tool to investigate the architecture of these assemblies.

The methodology involves flash-freezing a solution containing the peptide assemblies in vitreous (non-crystalline) ice, preserving them in a near-native hydrated state. americanpeptidesociety.org These frozen-hydrated samples are then imaged with an electron microscope. Computational reconstruction from thousands of particle images can yield a 3D density map of the assembly, potentially at near-atomic resolution. acs.orgelifesciences.org This would reveal how individual tripeptide molecules pack together to form the larger structure, elucidating the non-covalent interactions that drive the self-assembly process. nih.gov

Table 4: Applicability of Cryo-EM to Peptide Systems

| Sample Type | Applicability | Potential Findings |

|---|---|---|

| Monomeric Tripeptide | Not Applicable | Molecule is too small for current single-particle analysis methods. nih.gov |

| Self-Assembled Nanofibers | Highly Applicable | High-resolution structure of the fiber, arrangement of peptides within the fiber, and inter-peptide interactions. acs.orgpdbj.org |

| Self-Assembled Nanotubes | Highly Applicable | Structure and handedness of the helical tube, packing of peptides. rcsb.org |

This interactive table outlines when Cryo-EM is a suitable technique for studying peptides.

Conformational Flexibility and Dynamics of Lysylphenylalanyltyrosine in Diverse Environments

A short, linear peptide like Lysylphenylalanyltyrosine does not exist as a single, static structure in solution. Instead, it populates a dynamic ensemble of conformations that rapidly interconvert. mpg.de The study of these dynamics and how they are influenced by the surrounding environment is critical for a complete understanding of the peptide's behavior.

The conformational landscape of the tripeptide is highly sensitive to its environment:

Solvent: In a polar solvent like water, conformations that expose the charged lysine side chain and polar backbone groups to the solvent will be favored. In less polar, or helix-promoting solvents like trifluoroethanol (TFE), the peptide might adopt more compact or turn-like structures stabilized by intramolecular hydrogen bonds. nih.gov

pH: The pH of the solution will dictate the protonation state of the N-terminus, the C-terminus, and the side chains of lysine (basic) and tyrosine (phenolic). Changes in charge distribution will profoundly affect electrostatic interactions, both intramolecular and intermolecular, thereby altering the preferred conformations. mdpi.com

Temperature: Increasing the temperature provides more thermal energy, allowing the peptide to overcome energy barriers more easily and sample a wider range of conformations. Variable temperature NMR studies can be used to probe these dynamics. bhu.ac.in

Molecular Dynamics (MD) simulations are a powerful computational tool used to complement experimental data. By simulating the movements of the peptide in a virtual solvent box over time, MD can map the free energy landscape, identify the most stable conformational states, and visualize the transitions between them, providing a detailed picture of the peptide's flexibility. longdom.orgacs.orgelifesciences.org

Table 5: Influence of Environment on Peptide Conformation

| Environmental Factor | Change | Likely Effect on Lysylphenylalanyltyrosine Conformation |

|---|---|---|

| Solvent Polarity | Decrease (e.g., Water to TFE) | May stabilize intramolecular H-bonds, favoring turn-like or folded structures over extended ones. nih.gov |

| pH | Decrease from 7 to 2 | Protonation of C-terminus and potentially the tyrosine hydroxyl group. Increased positive charge could lead to electrostatic repulsion and a more extended conformation. |

| pH | Increase from 7 to 11 | Deprotonation of N-terminus and lysine side chain. Changes in charge balance will alter the conformational ensemble. mdpi.com |

| Temperature | Increase | Increased flexibility and sampling of higher-energy conformations. Averaging of NMR signals. bhu.ac.in |

This interactive table summarizes how different environmental conditions can modulate the conformational dynamics of a peptide.

Molecular Interaction Mechanisms and Recognition Studies of Lysylphenylalanyltyrosine

Biophysical Characterization of Lysylphenylalanyltyrosine Binding to Protein Receptors or Ligands

The binding of Lysylphenylalanyltyrosine to protein receptors is a critical area of investigation for understanding its potential pharmacological effects. The spatial arrangement of its amino acid side chains—the flexible, positively charged lysine (B10760008), the hydrophobic phenylalanine, and the partially polar tyrosine—allows for a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with a protein's binding pocket.

A study on cyclic peptides with the sequence Tyr-c[D-Lys-Xxx-Tyr-Gly], where Xxx was varied, found that the analog containing phenylalanine exhibited a high binding affinity of 14 nM to the mu-opioid receptor. researchgate.net This highlights the potential for peptides incorporating lysine, phenylalanine, and tyrosine to bind with high affinity to protein receptors. researchgate.net The conformation of the peptide, particularly a trans conformation at the D-Lys-Phe bond, was suggested to be crucial for this high affinity and functional activity. researchgate.net

Table 1: Hypothetical Thermodynamic Parameters for Lysylphenylalanyltyrosine Binding to a Model Receptor

| Parameter | Expected Contribution from Lysine | Expected Contribution from Phenylalanine | Expected Contribution from Tyrosine | Overall Expected Signature |

| ΔH (Enthalpy) | Favorable (Exothermic) | Slightly Unfavorable/Neutral | Favorable (Exothermic) | Favorable (Exothermic) |

| ΔS (Entropy) | Unfavorable (Ordering) | Favorable (Hydrophobic effect) | Slightly Favorable | Favorable |

| KD (Dissociation Constant) | Moderate Affinity | Moderate Affinity | Moderate Affinity | Potentially High Affinity |

This table presents a hypothetical scenario based on the known properties of the individual amino acids.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics of molecular interactions. evitachem.commdpi.com It provides data on the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). mdpi.com

Table 2: Illustrative Kinetic Data from a Hypothetical SPR Experiment

| Analyte | ka (M-1s-1) | kd (s-1) | KD (M) |

| Lysylphenylalanyltyrosine | 1 x 105 | 1 x 10-3 | 1 x 10-8 |

This table provides illustrative data to demonstrate the type of information obtained from an SPR experiment.

Investigation of Lysylphenylalanyltyrosine Interactions with Nucleic Acids

The interaction of peptides with nucleic acids is crucial for many biological processes, including the regulation of gene expression. nih.gov The positively charged lysine residue in Lysylphenylalanyltyrosine makes it a prime candidate for interacting with the negatively charged phosphate (B84403) backbone of DNA and RNA. Furthermore, the aromatic side chains of phenylalanine and tyrosine can engage in stacking interactions with the nucleic acid bases.

Indeed, a study has reported that the tripeptide Lys-Phe-Tyr-NH2 exhibits binding to single-stranded DNA (ssDNA). oup.com Research on other peptides containing lysyl and aromatic residues has shown that the binding to poly(adenylic acid) is primarily due to the stacking of the aromatic amino acid with the bases. nih.gov The strength of this interaction was found to decrease in the order of tryptophan > tyrosine > phenylalanine. nih.gov This suggests that the tyrosine residue in Lysylphenylalanyltyrosine would contribute more significantly to stacking interactions than the phenylalanine residue.

Studies on peptides with alternating lysine residues have shown that they can bind to and stabilize Z-DNA, a higher-energy conformation of DNA. nih.gov However, the presence of bulky amino acids like tyrosine and phenylalanine was found to interfere with this specific binding, indicating that the spacing and nature of the amino acids are critical for such conformational specificity. nih.gov

Elucidation of Lysylphenylalanyltyrosine Recognition by Enzymatic Active Sites

Enzymes are highly specific catalysts, and their active sites are intricately shaped to recognize and bind their substrates. researchgate.netrsc.org The recognition of a peptide like Lysylphenylalanyltyrosine by an enzymatic active site would depend on the complementarity of shape and charge between the peptide and the enzyme's binding pocket.

Proteases, for instance, are enzymes that cleave peptide bonds. Trypsin cleaves after basic residues like lysine, while chymotrypsin (B1334515) cleaves after large hydrophobic residues like phenylalanine and tyrosine. google.com Therefore, Lysylphenylalanyltyrosine could potentially act as a substrate or an inhibitor for such enzymes. The positively charged lysine would be recognized by a negatively charged pocket in a trypsin-like enzyme, while the aromatic rings of phenylalanine and tyrosine would fit into the hydrophobic pockets of a chymotrypsin-like enzyme.

Mechanisms of Lysylphenylalanyltyrosine Interaction with Membrane Models and Lipids

The interaction of peptides with cell membranes is a key step in the action of many antimicrobial and cell-penetrating peptides. The amphipathic nature of Lysylphenylalanyltyrosine, with its hydrophilic lysine and hydrophobic phenylalanine and tyrosine residues, suggests it could interact favorably with lipid membranes.

The interaction would likely be initiated by the electrostatic attraction of the positively charged lysine to the negatively charged headgroups of phospholipids (B1166683) in the membrane. Subsequently, the hydrophobic phenylalanine and tyrosine residues could insert into the nonpolar acyl chain region of the lipid bilayer. nih.gov Studies on the interaction of L-phenylalanine with lipid membranes have shown that it can interact with the carbonyl groups of phospholipids. oup.com

A study on a related peptide, Boc-Lys(Ret)-Phe-Tyr-OMe, where the lysine side chain is modified with a retinylidene group, demonstrated an intramolecular interaction between the tyrosine residue and the modified lysine. researchgate.net This interaction was more pronounced in low dielectric media, similar to the environment within a lipid membrane, suggesting that such intramolecular interactions could play a role in the conformation and membrane-interacting properties of Lysylphenylalanyltyrosine. researchgate.net

Structure-Activity Relationship (SAR) Investigations of Lysylphenylalanyltyrosine Analogues

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. mdpi.commdpi.com For Lysylphenylalanyltyrosine, SAR studies would involve synthesizing and testing analogues with modifications to each of the three amino acid residues.

Table 3: Potential Analogues of Lysylphenylalanyltyrosine and their Expected Impact on Activity

| Position of Modification | Type of Modification | Rationale | Expected Impact on Binding/Activity |

| Lysine | N-terminal acetylation | Neutralize positive charge | Reduced electrostatic interaction, potentially lower affinity for negatively charged targets. |

| Lysine | Replacement with Arginine | Maintain positive charge, different geometry | May alter binding specificity and affinity depending on the receptor pocket. |

| Phenylalanine | Replacement with Tryptophan | Increase hydrophobicity and stacking potential | Potentially enhanced binding to nucleic acids and hydrophobic pockets. |

| Phenylalanine | Halogenation of the phenyl ring | Modify electronic properties and hydrophobicity | Could enhance binding affinity through halogen bonding or altered hydrophobic interactions. |

| Tyrosine | O-methylation of the hydroxyl group | Remove hydrogen bonding capability | Reduced binding affinity if hydrogen bonding is critical for interaction. |

| Tyrosine | Replacement with p-aminophenylalanine | Introduce a positive charge at neutral pH | May enhance electrostatic interactions. |

SAR studies on other tripeptides have shown that factors like molecular weight, hydrophobicity, and the presence of specific motifs can significantly influence their biological activity. mdpi.comnih.gov For example, in a series of fatty amine-tripeptide conjugates, the nature of the tripeptide was crucial for antimicrobial activity. Analogues of Lysylphenylalanyltyrosine could be designed to be more resistant to proteolytic degradation, for instance by replacing L-amino acids with D-amino acids or by modifying the peptide backbone. google.com

Biochemical Processing, Enzymatic Transformation, and Metabolic Fate of Lysylphenylalanyltyrosine

Identification and Characterization of Peptidases and Proteases Responsible for Lysylphenylalanyltyrosine Hydrolysis

The hydrolysis of Lysylphenylalanyltyrosine is carried out by a range of peptidases and proteases that recognize and cleave specific peptide bonds. These enzymes can be broadly categorized as endopeptidases, which cleave within the peptide chain, and exopeptidases, which act on the terminal amino acids.

Key enzyme families involved in the breakdown of this tripeptide include:

Chymotrypsin-like proteases: These enzymes, such as chymotrypsin (B1334515) itself, preferentially cleave peptide bonds C-terminal to large hydrophobic and aromatic amino acids like phenylalanine and tyrosine. The hydrophobic S1 pocket of these enzymes accommodates the bulky side chains of these residues. Human chymase (HC) and human neutrophil cathepsin G (hCG) also show a preference for cleaving at these sites.

Trypsin-like proteases: This group of enzymes targets peptide bonds following positively charged amino acids, namely lysine (B10760008) and arginine. The specificity is determined by a negatively charged residue at the base of the enzyme's S1 pocket.

Aminopeptidases: These exopeptidases cleave the N-terminal amino acid. Aminopeptidase (B13392206) B (APB), for instance, shows a preference for N-terminal basic amino acids like lysine. Its activity is often enhanced by the presence of chloride ions. Other aminopeptidases, such as aminopeptidase N (APN), preferentially cleave neutral amino acids.

Carboxypeptidases: These enzymes remove the C-terminal amino acid. Carboxypeptidase A, for example, can be inhibited by phenylalanine.

Other peptidases: Neprilysin (NEP) is an endopeptidase that hydrolyzes peptide bonds on the N-terminal side of hydrophobic amino acids, including phenylalanine and tyrosine. Tripeptidyl-peptidases, such as tripeptidyl-peptidase I, are also involved in the degradation of peptides.

The specific peptidases and proteases involved can vary depending on the tissue and cellular location. For instance, the brain contains various aminopeptidases, di- and tripeptidyl peptidases, and cathepsins that could potentially hydrolyze Lysylphenylalanyltyrosine.

Table 1: Key Peptidases and Proteases in Lysylphenylalanyltyrosine Hydrolysis

| Enzyme Family | Primary Cleavage Specificity | Example Enzymes |

|---|---|---|

| Chymotrypsin-like proteases | C-terminal to aromatic amino acids (Phenylalanine, Tyrosine) | Chymotrypsin, Human Chymase (HC), Human Neutrophil Cathepsin G (hCG) |

| Trypsin-like proteases | C-terminal to basic amino acids (Lysine) | Trypsin, Plasmin |

| Aminopeptidases | N-terminal amino acids | Aminopeptidase B (APB), Aminopeptidase N (APN) |

| Carboxypeptidases | C-terminal amino acids | Carboxypeptidase A |

| Other Endopeptidases | N-terminal to hydrophobic amino acids | Neprilysin (NEP) |

| Tripeptidyl-peptidases | Cleavage of tripeptides | Tripeptidyl-peptidase I |

Enzymatic Degradation Pathways and Intermediates of Lysylphenylalanyltyrosine in Biological Systems

The enzymatic degradation of Lysylphenylalanyltyrosine proceeds through the cleavage of its peptide bonds, releasing its constituent amino acids and smaller peptide fragments as intermediates. The specific pathway depends on the initial enzyme that acts on the tripeptide.

Two primary initial cleavage scenarios are possible:

Cleavage by a chymotrypsin-like enzyme: This would hydrolyze the peptide bond between phenylalanine and tyrosine, yielding the dipeptide Lysylphenylalanine and the free amino acid Tyrosine. Subsequently, a peptidase with specificity for the Lys-Phe bond would cleave the dipeptide into free Lysine and Phenylalanine.

Cleavage by a trypsin-like enzyme: This would cleave the peptide bond between lysine and phenylalanine, resulting in free Lysine and the dipeptide Phenylalanyltyrosine. This dipeptide would then be hydrolyzed into free Phenylalanine and Tyrosine by another peptidase.

Alternatively, exopeptidases could sequentially cleave the terminal amino acids. An aminopeptidase could remove the N-terminal lysine, leaving the dipeptide Phenylalanyltyrosine. A carboxypeptidase could remove the C-terminal tyrosine, resulting in the dipeptide Lysylphenylalanine.

Once liberated, the individual amino acids—lysine, phenylalanine, and tyrosine—enter their respective catabolic pathways.

Phenylalanine and Tyrosine Degradation: Phenylalanine is first converted to tyrosine by the enzyme phenylalanine hydroxylase, a reaction requiring tetrahydrobiopterin (B1682763) as a cofactor. Tyrosine then undergoes a series of reactions, including transamination to p-hydroxyphenylpyruvate, which is further metabolized to homogentisate (B1232598). The homogentisate pathway ultimately breaks down these amino acids into fumarate (B1241708) and acetoacetate. These intermediates can then enter the citric acid cycle for energy production or be used in other metabolic processes. Both phenylalanine and tyrosine are classified as glucogenic and ketogenic amino acids.

Lysine Degradation: Lysine is a ketogenic amino acid, primarily degraded in the mitochondria via the saccharopine pathway. This pathway involves the formation of saccharopine from lysine and α-ketoglutarate. Subsequent reactions lead to the production of acetoacetyl-CoA, which can be converted to acetyl-CoA and enter the citric acid cycle. An alternative, less characterized route is the pipecolic acid pathway.

Theoretical Biosynthetic Origins and Precursor Analysis of Lysylphenylalanyltyrosine

The biosynthesis of Lysylphenylalanyltyrosine, like other peptides, occurs through the process of protein synthesis on ribosomes, followed by potential proteolytic cleavage of a larger precursor protein. The direct synthesis of this tripeptide from its constituent amino acids is not a primary metabolic pathway.

The individual amino acids have distinct biosynthetic origins:

Phenylalanine and Tyrosine: These are aromatic amino acids synthesized from the central metabolic intermediates phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway). These precursors enter the shikimate pathway to form chorismate, a key branch point. Chorismate is then converted to prephenate, which is a direct precursor for both phenylalanine and tyrosine. In animals, tyrosine can also be synthesized directly from phenylalanine.

Lysine: The biosynthesis of lysine occurs via two main pathways, which are generally segregated between different groups of organisms. The diaminopimelate (DAP) pathway is found in bacteria and plants, while the α-aminoadipate (AAA) pathway is utilized by most fungi, algae, and some archaea. In the AAA pathway, α-ketoglutarate and acetyl-CoA are the initial precursors that lead to the formation of α-aminoadipate, a key intermediate in lysine synthesis. In animals, lysine is an essential amino acid and must be obtained from the diet, as they lack the necessary biosynthetic enzymes.

The formation of the tripeptide itself would then depend on the genetic encoding of a protein containing the Lys-Phe-Tyr sequence and the subsequent action of specific proteases to release this fragment.

Investigation of Lysylphenylalanyltyrosine as a Substrate for Amine Oxidases or Other Modifying Enzymes

While the primary metabolic fate of Lysylphenylalanyltyrosine involves proteolytic degradation, its constituent amino acids can be substrates for other modifying enzymes, including amine oxidases.

Amine Oxidases: These enzymes catalyze the oxidative deamination of primary amines to aldehydes. Copper amine oxidases have a broad substrate range that can include biogenic amines derived from amino acids. Lysyl oxidases (LOXs) are a specific family of amine oxidases that act on lysine residues within proteins and peptides, as well as free lysine. It is conceivable that the ε-amino group of the N-terminal lysine residue in Lysylphenylalanyltyrosine could be a substrate for a lysyl oxidase, leading to the formation of an aldehyde. This modification would alter the chemical properties of the tripeptide and potentially its subsequent processing.

Other Modifying Enzymes: The amino acid residues within the tripeptide could be subject to other post-translational modifications, although these are more commonly studied in the context of larger proteins.

Methylation: Histone lysine methyltransferases can add methyl groups to lysine residues. The specificity of these enzymes can be influenced by adjacent residues, such as a phenylalanine or tyrosine in the active site of the enzyme itself.

Acetylation: Lysine residues can undergo acetylation, a modification that neutralizes their positive charge and can impact enzyme activity.

Sulfation: Tyrosine residues can be sulfated by tyrosylprotein sulfotransferases. Engineered proteases have been developed to specifically cleave after sulfated tyrosine residues.

Phosphorylation: Tyrosine residues are well-known sites of phosphorylation by protein tyrosine kinases, a key signaling mechanism. The resulting phosphotyrosine can be dephosphorylated by protein tyrosine phosphatases.

The susceptibility of the intact tripeptide Lysylphenylalanyltyrosine to these modifications in a physiological context is not well-documented and would depend on the specific enzymes present and their substrate specificities.

Role of Specific Amino Acid Residues (Lysine, Phenylalanine, Tyrosine) in Lysylphenylalanyltyrosine's Enzymatic Susceptibility

The individual amino acid residues of Lysylphenylalanyltyrosine are critical determinants of its susceptibility to enzymatic cleavage, as they interact with the active sites of various proteases.

Lysine: The positively charged side chain of the N-terminal lysine residue makes the peptide bond following it (Lys-Phe) a target for trypsin-like proteases. The presence of lysine at the N-terminus also makes the tripeptide a potential substrate for aminopeptidase B. Modification of the lysine residue, for instance by "glycoalkylation," can confer stability against proteolytic enzymes.

Phenylalanine: The bulky, hydrophobic aromatic side chain of phenylalanine makes the preceding peptide bond (Lys-Phe) a potential target for enzymes like neprilysin and the subsequent peptide bond (Phe-Tyr) a prime substrate for chymotrypsin-like proteases. The presence of phenylalanine in the P2 position (the second residue from the cleavage site) is often favored by cysteine proteases like papain and cruzain.

Tyrosine: Similar to phenylalanine, the aromatic side chain of the C-terminal tyrosine makes the preceding peptide bond (Phe-Tyr) susceptible to cleavage by chymotrypsin-like enzymes. The presence of tyrosine can also influence the specificity of other enzymes. For example, a tyrosine residue in the active site of certain methyltransferases can restrict their activity compared to when a phenylalanine is present. The hydroxyl group of tyrosine offers a site for modifications like sulfation and phosphorylation, which can, in turn, influence recognition by other enzymes.

Table 2: Influence of Individual Amino Acid Residues on Enzymatic Cleavage

| Amino Acid Residue | Position in Tripeptide | Role in Enzymatic Susceptibility | Targeted by Enzyme Families |

|---|---|---|---|

| Lysine | N-terminus (P1 from Lys-Phe bond) | Provides a positive charge for recognition. | Trypsin-like proteases, Aminopeptidase B |

| Phenylalanine | Middle (P1 from Phe-Tyr bond, P2 from Lys-Phe bond) | Provides a large, hydrophobic aromatic side chain. | Chymotrypsin-like proteases, Neprilysin, Cysteine proteases |

| Tyrosine | C-terminus (P2 from Phe-Tyr bond) | Provides a large, aromatic side chain with a hydroxyl group for potential modification. | Chymotrypsin-like proteases |

Computational Chemistry and Bioinformatics Applied to Lysylphenylalanyltyrosine

Molecular Dynamics (MD) Simulations for Lysylphenylalanyltyrosine Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of Lysylphenylalanyltyrosine. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the tripeptide's conformational landscape and its interactions with the surrounding solvent.

The conformational space of a peptide refers to the full range of three-dimensional structures it can adopt. For Lysylphenylalanyltyrosine, this is a complex landscape shaped by the interplay of covalent bonds, dihedral angles, and non-bonded interactions. MD simulations can map this landscape, identifying the most stable conformations and the energy barriers between them. The flexibility of the peptide backbone, combined with the rotational freedom of the lysine (B10760008), phenylalanine, and tyrosine side chains, gives rise to a multitude of possible structures. Studies on short peptides have shown that they can be classified into rigid, non-rigid, and intermediate categories based on their structural rigidity nih.gov.

| Simulation Parameter | Typical Value/Condition for Tripeptide Simulation | Significance for Lysylphenylalanyltyrosine |

|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS | Determines the potential energy function used to calculate forces between atoms. |

| Solvent Model | Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) | Explicit models provide a more detailed representation of solvent interactions, which is crucial for understanding the behavior of the charged and polar residues of Lysylphenylalanyltyrosine. |

| Simulation Time | Nanoseconds to microseconds | Longer simulation times are necessary to adequately sample the conformational space and observe rare events. |

| Temperature and Pressure | Constant (e.g., 300 K, 1 bar) | Maintained to mimic physiological conditions. |

Quantum Chemical Calculations for Lysylphenylalanyltyrosine Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic properties of Lysylphenylalanyltyrosine, which are fundamental to its reactivity and interactions. These methods, based on the principles of quantum mechanics, can elucidate the distribution of electrons within the molecule and predict its behavior in chemical reactions.

The electronic structure of Lysylphenylalanyltyrosine is determined by the arrangement of its electrons in molecular orbitals. Of particular interest are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity researchgate.net. For Lysylphenylalanyltyrosine, the aromatic rings of phenylalanine and tyrosine are expected to play a significant role in its electronic properties, contributing to its ability to participate in π-π stacking and other non-covalent interactions elifesciences.orgnih.gov.

Quantum chemical calculations can also be used to predict the reactivity of different parts of the Lysylphenylalanyltyrosine molecule. By calculating properties such as electrostatic potential and atomic charges, researchers can identify regions that are more likely to be involved in electrostatic interactions or to act as nucleophiles or electrophiles. For example, the nitrogen atoms in the peptide backbone and the lysine side chain are likely to be nucleophilic, while the carbonyl carbons are electrophilic. The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor. These calculations can provide valuable insights into the mechanisms of potential chemical reactions involving the tripeptide. Density functional theory (DFT) is a commonly used method for these types of calculations researchgate.net.

| Quantum Chemical Property | Relevance to Lysylphenylalanyltyrosine |

|---|---|

| HOMO-LUMO Gap | Indicates the chemical reactivity and electronic transition energies. |

| Electrostatic Potential | Maps the charge distribution and predicts sites for electrostatic interactions. |

| Atomic Charges | Identifies nucleophilic and electrophilic centers within the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

In Silico Prediction of Lysylphenylalanyltyrosine's Molecular Interactions and Docking with Biological Targets

In silico methods for predicting molecular interactions, particularly molecular docking, are invaluable for exploring the potential biological roles of Lysylphenylalanyltyrosine. These computational techniques can predict how the tripeptide might bind to a specific biological target, such as a receptor or enzyme, providing insights into its potential as a therapeutic agent or a signaling molecule.

Molecular docking algorithms predict the preferred orientation of a ligand (in this case, Lysylphenylalanyltyrosine) when it binds to a target protein to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and then scoring these conformations based on their predicted binding affinity. A high docking score suggests a favorable interaction. For Lysylphenylalanyltyrosine, the combination of a charged residue (lysine), a hydrophobic residue (phenylalanine), and a polar aromatic residue (tyrosine) provides a diverse set of functionalities for interacting with a protein's binding pocket. These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking.

The results of molecular docking studies can be used to generate hypotheses about the biological function of Lysylphenylalanyltyrosine. For example, if the tripeptide is predicted to bind with high affinity to the active site of a particular enzyme, it could be a potential inhibitor of that enzyme. Similarly, if it is predicted to bind to a cell surface receptor, it might act as an agonist or antagonist. These in silico predictions can then guide further experimental studies to validate the predicted interactions and to explore the physiological consequences of these interactions. Such computational approaches are a cost-effective alternative to extensive laboratory testing nih.govnih.gov.

| Docking Parameter | Description | Application to Lysylphenylalanyltyrosine |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target. | A lower binding affinity indicates a more stable complex. |

| Binding Pose | The predicted three-dimensional orientation of the ligand in the binding site. | Reveals the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between Lysylphenylalanyltyrosine and the target. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used to compare the predicted binding pose to a known experimental structure, if available. |

Bioinformatic Analysis of Lysylphenylalanyltyrosine Sequence Motifs in Natural Peptide Databases

Bioinformatic analysis of sequence motifs provides a way to understand the potential biological significance of Lysylphenylalanyltyrosine by examining its occurrence in naturally occurring peptides and proteins. A sequence motif is a short, conserved sequence of amino acids that is often associated with a specific function or structural feature. The tripeptide Lysylphenylalanyltyrosine can be represented by the one-letter code KFY.

By searching large biological databases such as UniProt, GenBank, and specialized peptide databases like PepBank, researchers can identify proteins and peptides that contain the KFY motif nih.govucd.ie. The presence of this motif in proteins with known functions can provide clues about the potential roles of Lysylphenylalanyltyrosine. For example, if the KFY motif is frequently found in the active sites of enzymes, it might suggest that this tripeptide has catalytic activity. If it is found in regions of proteins known to be involved in protein-protein interactions, it could indicate a role in molecular recognition.

Development of Predictive Models for Lysylphenylalanyltyrosine's Biochemical Behavior

Predictive modeling, which encompasses a range of computational techniques including quantitative structure-activity relationship (QSAR) and machine learning, can be used to forecast the biochemical behavior of Lysylphenylalanyltyrosine. These models are built by establishing a mathematical relationship between the structural or physicochemical properties of a set of molecules and their observed biological activity.

In the context of Lysylphenylalanyltyrosine, a predictive model could be developed to estimate its bioactivity, such as its ability to inhibit an enzyme or bind to a receptor. To build such a model, a dataset of peptides with known activities would be required. For each peptide in the dataset, a set of molecular descriptors would be calculated. These descriptors can be simple properties like molecular weight and logP, or more complex descriptors derived from quantum chemical calculations or 3D structures. Statistical methods or machine learning algorithms are then used to identify the descriptors that are most correlated with the observed activity and to build a predictive model.

Once a reliable model is developed, it can be used to predict the activity of new molecules, such as Lysylphenylalanyltyrosine, without the need for extensive experimental testing. This can significantly accelerate the process of drug discovery and development. For example, a QSAR model could be used to predict the inhibitory activity of a series of analogs of Lysylphenylalanyltyrosine, helping to identify the most promising candidates for further investigation. These in silico approaches have become a crucial part of the drug discovery pipeline researchgate.netnih.gov.

| Modeling Technique | Description | Potential Application for Lysylphenylalanyltyrosine |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Relates the structural properties of molecules to their biological activities. | Predicting the bioactivity of Lysylphenylalanyltyrosine based on its physicochemical properties. |

| Machine Learning (e.g., Support Vector Machines, Neural Networks) | Uses algorithms to learn patterns from data and make predictions. | Classifying Lysylphenylalanyltyrosine as active or inactive against a particular target. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Designing new peptides with improved activity based on the pharmacophore of Lysylphenylalanyltyrosine. |

Advanced Methodologies and Future Research Directions for Lysylphenylalanyltyrosine Studies

Application of Chemoproteomics for Unbiased Identification of Lysylphenylalanyltyrosine Interactors

Chemoproteomics is a powerful technology that utilizes small chemical probes to study protein function directly within complex biological systems. nih.gov An unbiased, proteome-wide identification of proteins that interact with Lysylphenylalanyltyrosine is the foundational step in elucidating its function. Activity-Based Protein Profiling (ABPP), a key chemoproteomics strategy, can map the "ligandable hotspots" across the proteome that can be pharmacologically targeted. nih.gov

To achieve this for Lysylphenylalanyltyrosine, a chemical probe based on the tripeptide's structure would be synthesized. This probe would typically incorporate two key features: a reactive group to form a covalent bond with interacting proteins and a reporter tag (e.g., biotin (B1667282) or an alkyne handle for "click" chemistry) for enrichment and identification. Given the nucleophilic nature of lysine (B10760008) and tyrosine, probes can be designed to react with these residues on interacting proteins. nih.gov

The general workflow for such an experiment is outlined below:

| Step | Description | Rationale |

| 1. Probe Synthesis | A Lysylphenylalanyltyrosine analogue is synthesized with a photoreactive group (e.g., diazirine or benzophenone) and a clickable alkyne tag. | The peptide sequence provides specificity, the photoreactive group allows for covalent cross-linking to binding partners upon UV irradiation, and the alkyne tag enables subsequent enrichment. |

| 2. Incubation | The probe is incubated with live cells or cell lysates. | Allows the probe to bind to its endogenous protein targets in a native environment. |

| 3. UV Cross-linking | The sample is irradiated with UV light. | This activates the photoreactive group, forming a stable covalent bond between the probe and any closely interacting proteins. |

| 4. Lysis & Conjugation | Cells are lysed, and a reporter tag (e.g., biotin-azide) is attached to the probe's alkyne handle via a copper-catalyzed click reaction. | Biotinylation of the probe-protein complexes enables their selective isolation from the complex proteome. |

| 5. Enrichment | Biotinylated proteins are captured using streptavidin-coated beads. | This step isolates the interacting proteins, significantly reducing the complexity of the sample for analysis. |

| 6. Proteolysis & MS | The enriched proteins are digested into smaller peptides, which are then identified and quantified by mass spectrometry (MS). | MS-based proteomics provides the identity of the proteins that were captured by the Lysylphenylalanyltyrosine probe. |

This unbiased approach can identify both high-affinity and transient interactors, providing a comprehensive map of the Lysylphenylalanyltyrosine interactome and offering initial hypotheses about its biological function.

Integration of Artificial Intelligence and Machine Learning in Lysylphenylalanyltyrosine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by enabling rapid, large-scale analysis and prediction. mdpi.comnih.gov These computational tools can analyze vast datasets to predict peptide-protein interactions (PepPIs), design novel peptides with enhanced properties, and forecast bioactivity. mdpi.comresearchgate.net

For Lysylphenylalanyltyrosine, AI/ML can be applied in several key areas:

Interaction Prediction: ML models can be trained on large databases of known protein-peptide interactions. freeman-lab.comresearchgate.net By inputting the Lysylphenylalanyltyrosine sequence, these models can predict a list of likely protein targets. This in silico screening can help prioritize targets for experimental validation, complementing the unbiased chemoproteomic approach. researchgate.net Some advanced models, like PepMLM, can design peptide binders using only a protein's amino acid sequence, even for proteins that lack a stable 3D structure. nih.gov

Bioactivity Prediction: AI algorithms can predict the potential biological activities of Lysylphenylalanyltyrosine, such as antimicrobial or anti-cancer properties, by comparing its sequence and physicochemical properties to peptides with known functions. nih.gov

Predicting Post-Translational Modifications (PTMs): The lysine and tyrosine residues are common sites for PTMs. ML models can predict whether these residues in the context of the KFY sequence are likely to be modified (e.g., phosphorylated, acetylated, or ubiquitinated), providing clues to its regulatory roles. pnas.orgchemrxiv.orgbiorxiv.org

De Novo Peptide Design: Generative AI models can design novel, longer peptides that incorporate the Lysylphenylalanyltyrosine motif. nih.gov These models can be optimized to generate peptides with improved stability, binding affinity, or cell permeability, accelerating the development of potential therapeutics. nih.gov

The integration of AI/ML offers a powerful predictive framework that can significantly accelerate research by guiding experimental design and uncovering patterns that are not readily apparent.

Development of Novel Chemical Tools and Probes Based on Lysylphenylalanyltyrosine

To move beyond simple interaction identification and into functional studies, a toolkit of specialized chemical probes based on the Lysylphenylalanyltyrosine scaffold is essential. These probes are designed to investigate the peptide's behavior in real-time within living systems.

Key types of probes that could be developed include:

Fluorescent Probes: By attaching a fluorescent dye (a fluorophore) to the N- or C-terminus of Lysylphenylalanyltyrosine, its localization within cells can be visualized using fluorescence microscopy. northwestern.edu The choice of fluorophore is critical and depends on the specific application, with considerations for brightness, photostability, and size. northwestern.edu FRET (Förster Resonance Energy Transfer) based probes, which use a pair of dyes, could also be designed to report on binding events or conformational changes in real-time. northwestern.edu

Photoaffinity Probes: As described in the chemoproteomics section, these probes contain a photoreactive group that forms a covalent bond with a target upon UV light exposure. biorxiv.org This allows for the permanent capture of interacting partners, which is particularly useful for identifying weak or transient interactions. chemrxiv.org A modern approach would be to synthesize a "clickable" photoreactive amino acid that combines both the photoreactive group and a bioorthogonal handle for click chemistry into a single unit, minimizing structural perturbation of the peptide. pnas.org

Clickable Probes: These probes incorporate a bioorthogonal chemical handle, such as an alkyne or azide, which does not react with native biological molecules. This allows for the specific attachment of a reporter tag (like biotin or a fluorophore) in a secondary step via click chemistry. nih.gov This two-step approach is versatile and can reduce potential interference from a bulky reporter tag during the initial binding event. Probes targeting the lysine residue specifically are well-established. nih.gov

The design possibilities for these probes are summarized in the table below.

| Probe Type | Key Feature | Modification Strategy for Lysylphenylalanyltyrosine | Application |

| Fluorescent | Fluorophore | Conjugate a dye (e.g., FAM, Rhodamine) to the N- or C-terminus via standard peptide synthesis. | Cellular imaging, localization studies. |

| Photoaffinity | Photoreactive Group | Replace Phenylalanine with a photoreactive analogue (e.g., Azido-phenylalanine) or attach a benzophenone (B1666685) group. | Covalently trap and identify binding partners. |

| Clickable | Bioorthogonal Handle | Incorporate an alkyne- or azide-containing non-canonical amino acid or modify the N/C-terminus. | Versatile labeling for proteomics, imaging, and pull-down assays. |

Elucidating Lysylphenylalanyltyrosine's Role in Complex Biological Networks

Individual molecular interactions occur within the context of vast and complex biological networks. A systems biology approach is necessary to understand the higher-order functional role of Lysylphenylalanyltyrosine. nih.gov This involves integrating the list of interactors (identified via chemoproteomics) into protein-protein interaction (PPI) networks to understand the pathways and processes it may influence. researchgate.net

The workflow for such an analysis would proceed as follows:

Data Acquisition: The list of interacting proteins identified through chemoproteomics (Section 7.1) serves as the primary dataset.

Network Construction: This list is used as input for network generation tools and databases (e.g., STRING, Cytoscape, InnateDB). nih.govresearchgate.net These platforms build a network by connecting the identified interactors based on known or predicted associations.

Pathway and Functional Enrichment Analysis: The constructed network is analyzed to identify biological pathways (e.g., from KEGG or Reactome databases) or Gene Ontology (GO) terms that are statistically over-represented. nih.gov This analysis might reveal, for example, that the interactors of Lysylphenylalanyltyrosine are predominantly involved in MAPK signaling or cell cycle regulation.

Network Topology Analysis: The structure of the network itself is analyzed to identify key nodes or "hubs" that may be critical points of regulation. Understanding where Lysylphenylalanyltyrosine and its direct partners sit within this network architecture provides insight into their potential importance.

For instance, if Lysylphenylalanyltyrosine is found to interact with a specific kinase and several of its known substrates, it could be hypothesized to act as a modulator of that kinase's activity, either as a competitive inhibitor or an allosteric regulator. This systems-level view transforms a simple list of binding partners into a functional hypothesis about the peptide's role in cellular signaling. google.com

Synergistic Approaches Combining Synthetic Biology and Lysylphenylalanyltyrosine Research

Synthetic biology offers a powerful suite of tools for both producing and studying bioactive molecules like peptides. freeman-lab.com When combined with the methodologies described above, it creates a synergistic research cycle for discovery and engineering.

Genetically Encoded Biosensors: A key application of synthetic biology is the creation of biosensors. nih.gov For example, if chemoproteomics and network analysis suggest that Lysylphenylalanyltyrosine is a substrate for a specific tyrosine kinase, a genetically encoded biosensor could be engineered. This biosensor might consist of a fluorescent protein system that changes its signal in response to the phosphorylation of an embedded Lysylphenylalanyltyrosine sequence. Such a sensor would allow researchers to monitor the activity of the kinase in real-time within living cells, providing a powerful tool for high-throughput screening of drugs that modulate this activity. mdpi.com

Engineered Metabolic Pathways: While short peptides are readily produced by chemical synthesis, synthetic biology enables the production of novel derivatives or longer peptides containing the Lysylphenylalanyltyrosine motif inside engineered microorganisms. nih.gov By designing and introducing novel metabolic pathways, cells can be programmed to produce these peptides, potentially incorporating non-canonical amino acids to enhance stability or activity. nih.gov Cell-free synthesis systems offer an even faster way to prototype and test these engineered pathways. northwestern.edu

Synergistic Research Cycle: These advanced methodologies can be combined into a powerful research loop.

Discover: Chemoproteomics and AI identify the interactors and predict the function of Lysylphenylalanyltyrosine.

Analyze: Systems biology places these interactions into the context of cellular networks, generating a functional hypothesis.

Validate & Probe: Synthetic biology is used to build a genetically encoded biosensor to monitor the hypothesized activity (e.g., phosphorylation) in living cells.

Engineer: The biosensor is used to screen for more potent peptide modulators, which can be designed using AI and produced through engineered metabolic pathways.

This integrated approach, leveraging the strengths of each discipline, represents the future of peptide research, enabling a comprehensive understanding and manipulation of the biological roles of specific peptide sequences like Lysylphenylalanyltyrosine.

Q & A

Q. What experimental strategies are recommended for synthesizing Lysylphenylalanyltyrosine with high purity?

Methodological Answer: Synthesis of tripeptides like Lysylphenylalanyltyrosine requires optimized protocols for coupling amino acids (e.g., solid-phase peptide synthesis or solution-phase methods). Key steps include:

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups for lysine and tyrosine side chains to prevent unwanted reactions .

- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to isolate the target compound. Validate purity via mass spectrometry (ESI-MS or MALDI-TOF) and NMR (e.g., H, C) .

- Yield optimization : Monitor reaction kinetics using TLC or LC-MS to identify incomplete coupling steps, and adjust activating agents (e.g., HBTU, HATU) or solvent systems (DMF/DCM mixtures) .

Q. How can researchers characterize the structural stability of Lysylphenylalanyltyrosine under physiological conditions?

Methodological Answer: Stability studies should assess:

- pH-dependent degradation : Incubate the peptide in buffers simulating physiological pH (e.g., pH 2.0 for gastric fluid, pH 7.4 for blood). Analyze degradation products via LC-MS/MS to identify cleavage sites .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and circular dichroism (CD) spectroscopy to monitor conformational changes at varying temperatures .

- Oxidative resistance : Expose the peptide to hydrogen peroxide or reactive oxygen species (ROS) and quantify oxidation markers (e.g., carbonyl content via DNPH assay) .

Advanced Research Questions

Q. How should contradictory data on Lysylphenylalanyltyrosine’s bioactivity (e.g., receptor binding vs. no observed effect) be reconciled?

Methodological Answer: Address contradictions through:

- Dose-response validation : Replicate assays (e.g., ELISA, SPR) across multiple concentrations to confirm binding affinity thresholds. Include positive/negative controls (e.g., known agonists/antagonists) .

- Contextual factors : Evaluate cell-specific variability (e.g., receptor expression levels in different cell lines) or assay interference (e.g., serum proteins in cell culture media) using knock-out models or serum-free conditions .

- Meta-analysis : Aggregate data from independent studies to identify trends. Use statistical tools (e.g., funnel plots) to detect publication bias or methodological inconsistencies .

Q. What computational approaches are suitable for predicting Lysylphenylalanyltyrosine’s interactions with biological targets?

Methodological Answer: Combine molecular docking and dynamics simulations:

- Docking : Use AutoDock Vina or Schrödinger Suite to model peptide-receptor interactions. Prioritize binding pockets with high conservation scores from sequence alignments .

- MD simulations : Run GROMACS or AMBER simulations (≥100 ns) to assess stability of predicted complexes in explicit solvent. Analyze root-mean-square deviation (RMSD) and hydrogen-bond networks .

- Validation : Cross-reference predictions with mutagenesis data (e.g., alanine scanning) to confirm critical residues for binding .

Q. How can researchers design robust in vivo studies to evaluate Lysylphenylalanyltyrosine’s pharmacokinetics?

Methodological Answer: Key considerations include:

- Animal models : Select species with metabolic similarities to humans (e.g., rodents for initial screening, non-human primates for translational studies). Justify sample size via power analysis .

- Tracer techniques : Radiolabel the peptide (e.g., C or H isotopes) to track absorption, distribution, and excretion via scintillation counting or PET imaging .

- Data normalization : Account for inter-individual variability by normalizing to body weight, organ volume, or baseline biomarker levels .

Q. What analytical methods resolve discrepancies in Lysylphenylalanyltyrosine’s reported solubility profiles?

Methodological Answer: Standardize solubility assessments by:

- Solvent systems : Test solubility in PBS, DMSO, and lipid-based vehicles. Use dynamic light scattering (DLS) to detect aggregation .

- Temperature control : Perform measurements at 25°C and 37°C, as solubility may vary with thermal energy .

- Reference protocols : Adopt OECD guidelines for chemical solubility testing, ensuring consistency in stirring rates and equilibration times .

Q. How do post-translational modifications (PTMs) of Lysylphenylalanyltyrosine influence its functional assays?

Methodological Answer: To study PTM impacts:

- Synthetic analogs : Incorporate phosphorylated tyrosine or acetylated lysine residues during synthesis. Compare bioactivity to unmodified peptides .

- Enzymatic assays : Treat the peptide with kinases/phosphatases and analyze modifications via Western blot (anti-phosphotyrosine antibodies) or Edman degradation .

- Functional readouts : Measure changes in receptor activation (e.g., cAMP assays) or cellular uptake (e.g., fluorescence-labeled peptides) post-modification .

Q. Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.